Hydromethylthionine dihydrobromide
Description
Historical Context and Chemical Significance as a Reduced Phenothiazine (B1677639) Derivative
The parent compound, phenothiazine, is primarily of theoretical interest; however, its derivatives have had a profound impact on various scientific fields, including psychiatry and medicine. wikipedia.org The discovery of methylene (B1212753) blue, a synthetic dye with a phenothiazine structure, in 1876 marked a significant milestone. wikipedia.org Subsequently, the exploration of phenothiazine derivatives led to the development of groundbreaking drugs like chlorpromazine, which revolutionized the treatment of psychiatric disorders. chemicalbook.comnih.gov
Leucomethylene blue, as the reduced form of methylene blue, plays a crucial role in the redox chemistry of this important dye. ontosight.ai The reduction of methylene blue to leucomethylene blue involves the addition of two electrons, resulting in a colorless compound. ontosight.ai This reversible oxidation-reduction property is central to many of the applications of methylene blue and its reduced counterpart. cymitquimica.com The dihydrobromide salt form of leucomethylene blue enhances its stability for research and potential therapeutic applications. ontosight.ai
The chemical significance of reduced phenothiazine derivatives like leucomethylene blue lies in their potent reducing capabilities and their ability to act as electron donors in various chemical and biological reactions. cymitquimica.comrsc.org This has led to their investigation as antioxidants and in other contexts where electron transfer is a key mechanism. nih.govcymitquimica.com The development of recyclable phenothiazine-based organophotoredox catalysts highlights the ongoing innovation in this area, offering sustainable approaches for organic synthesis. rsc.org
Role in Fundamental Chemical and Biochemical Investigations
Leucomethylene blue dihydrobromide and its parent compound, leucomethylene blue, are valuable tools in a range of fundamental chemical and biochemical investigations. Its ability to be oxidized back to the intensely colored methylene blue makes it useful as a redox indicator in analytical chemistry. cymitquimica.com
In biochemistry, leucomethylene blue is utilized in assays to study redox reactions and metabolic pathways. ontosight.ai Its capacity to act as a reducing agent is exploited in tests that measure the metabolic activity of microorganisms through dye reduction. ontosight.ai Furthermore, the redox properties of the methylene blue/leucomethylene blue system are of significant interest in pharmaceutical research, particularly in the development of compounds that target oxidative stress. ontosight.ai
Recent research has also focused on the potential of leucomethylene blue derivatives in the context of neurodegenerative diseases. For instance, certain derivatives have been investigated for their ability to inhibit the aggregation of tau proteins, a pathological hallmark of Alzheimer's disease. ontosight.aimacschem.us These investigations underscore the compound's importance in studying fundamental biological processes and exploring new therapeutic strategies. ontosight.ai
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPSVVTGFBHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Br2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951131-15-0 | |
| Record name | Leucomethylene Blue dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951131150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-dimethylphenothiazine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROMETHYLTHIONINE DIHYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79ZM68IOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization
Approaches to Leucomethylene Blue Synthesis
The generation of Leucomethylene Blue fundamentally involves the reduction of its oxidized counterpart, Methylene (B1212753) Blue. Various methodologies have been developed to achieve this transformation, ranging from direct reduction to more complex synthetic routes that allow for greater molecular diversity.
Reduction of Methylene Blue Precursors
The most direct method for synthesizing Leucomethylene Blue is through the chemical reduction of Methylene Blue. This process involves the addition of two electrons and a proton to the Methylene Blue cation (MB⁺), converting it to the neutral and colorless Leucomethylene Blue (LMB) wikipedia.org. This redox reaction is visually distinct, characterized by the disappearance of the deep blue color of the Methylene Blue solution olemiss.eduresearchgate.net.
A variety of reducing agents can facilitate this conversion under different conditions. The choice of reductant can be tailored to the specific requirements of the experiment, such as pH, solvent system, and desired purity. For instance, sodium dithionite (B78146) (Na₂S₂O₄) is a commonly used and effective reducing agent olemiss.edu. In a biphasic system of water and toluene (B28343), Methylene Blue can be reduced by sodium dithionite in the aqueous phase, and the resulting Leucomethylene Blue is then transferred to the organic toluene phase with the help of a base like sodium carbonate olemiss.edu. Other established reducing agents include L-ascorbic acid, which can reduce Methylene Blue to its leuco form, creating a photochromic system google.com. Catalytic hydrogenation using palladium supported on graphitic carbon nitride (Pd/g-C₃N₄) under hydrogen gas pressure also efficiently produces Leucomethylene Blue [].
The table below summarizes various reagents used for the reduction of Methylene Blue.
Table 1: Selected Reducing Agents for the Synthesis of Leucomethylene Blue from Methylene Blue
| Reducing Agent | Catalyst/Conditions | Reference(s) |
| Sodium Dithionite (Na₂S₂O₄) | Sodium Carbonate, Water/Toluene | olemiss.edu |
| L-Ascorbic Acid | Aqueous solution | google.com |
| Glucose (Dextrose) | Sodium Hydroxide (B78521) (as in "Blue Bottle Experiment") | wikipedia.org |
| NADH / NADPH | Methemoglobin reductase enzymes (in biological systems) | wikipedia.org |
| Hydrogen (H₂) | Palladium on graphitic carbon nitride (Pd/g-C₃N₄) | [] |
| Sodium Borohydride (NaBH₄) | In the presence of nanocatalysts | researchgate.net |
Multi-step Synthetic Pathways (e.g., Buchwald-Hartwig Coupling)
While direct reduction is common, multi-step pathways are employed for creating specific derivatives, particularly those modified at the N10 position of the phenothiazine (B1677639) ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen (C-N) bonds rsc.orgpsu.edu. This reaction has been adapted for the synthesis of N10-substituted Leucomethylene Blue analogs.
In one notable example, a hydrophobic Leucomethylene Blue derivative designed for detecting reactive oxygen species (ROS) was synthesized using this method rsc.org. The synthesis first involved the reduction of Methylene Blue to its leuco form. Subsequently, the resulting Leucomethylene Blue was coupled with 4-iodo-2,6-di-tert-butylphenol using a palladium catalyst (Pd₂(dba)₃) with a phosphine (B1218219) ligand (DPPF) and a base (NaOtBu) in toluene at elevated temperatures rsc.orggoogle.com. This C-N coupling reaction directly attaches the functional phenol (B47542) group to the N10 atom of the Leucomethylene Blue core, demonstrating the utility of multi-step pathways in creating tailored molecules that would not be accessible through simple reduction google.com.
Strategies for Anion Variation
The properties of ionic compounds like Leucomethylene Blue can be influenced by their counter-ion. While the dihydrobromide is a common salt form, strategies exist to vary the anion. These methods often involve either performing an anion exchange reaction on a pre-existing salt or using a specific reagent that serves as both the reductant and the source of the new anion.
A direct method for anion exchange involves metathesis, or salt exchange reactions. For the precursor, Methylene Blue chloride, this has been demonstrated by reacting it with sodium dodecylsulfate in a biphasic water/dichloromethane system to produce the dodecylsulfate salt of Methylene Blue olemiss.edu. While not directly reported for Leucomethylene Blue dihydrobromide, similar principles of anion exchange could be applied.
A more integrated approach has been shown in a process designed for the purification of Methylene Blue. In this method, Methylene Blue is reduced with ascorbic acid at an acidic pH google.com. This process forms a stable, protonated Leucomethylene Blue:ascorbate (B8700270) complex, which is essentially a specific salt of Leucomethylene Blue where the ascorbate molecule acts as the counter-ion google.com. This complex can be isolated, purified via recrystallization, and then re-oxidized to yield high-purity Methylene Blue, illustrating a method where the anion is intrinsically tied to the synthetic and purification strategy google.com.
Design and Synthesis of Leucomethylene Blue Analogs and Derivatives
The core structure of Leucomethylene Blue can be chemically modified to create analogs and derivatives with specific functionalities. These modifications are often targeted at the N10 nitrogen atom or other positions on the phenothiazine ring to tune the molecule's chemical and physical properties for particular research applications.
N10-Substituted Leucomethylene Blue Derivatives
The nitrogen atom at the N10 position of the phenothiazine ring is a primary site for chemical modification. Substituting this position can significantly alter the molecule's properties, leading to the development of functional probes and other advanced materials.
One key strategy involves appending a functional group that acts as a trigger or sensor. For example, a Leucomethylene Blue derivative featuring a 2,6-di-tert-butyl phenol (BHP) group attached to the N10 nitrogen was designed as a probe for reactive oxygen and nitrogen species (ROS/RNS) rsc.org. The synthesis of this N10-BHP appended Leucomethylene Blue (BHP-LMB) was achieved via the Buchwald-Hartwig coupling reaction described previously rsc.orggoogle.com. Another approach involves creating a 10-N-carbamoyl linkage, which can be used to conjugate Leucomethylene Blue to polymers like polyethyleneimine (PEI). This modification has been explored to develop compounds that act as "off-to-on" fluorescent switches in the near-infrared (NIR) spectrum, where the carbamoyl (B1232498) linkage is designed to be cleaved by specific stimuli, such as hydroxyl radicals, to release the fluorescent Methylene Blue.
The table below outlines the synthesis of an N10-substituted Leucomethylene Blue derivative.
Table 2: Example Synthesis of an N10-Substituted Derivative (BHP-LMB)
| Step | Reaction | Reagents and Conditions | Purpose | Reference(s) |
| 1 | Reduction | Methylene Blue, Na₂S₂O₄, K₂CO₃, DCM/H₂O, 40°C | Generate Leucomethylene Blue precursor | google.com |
| 2 | C-N Coupling | Leucomethylene Blue, 4-iodo-2,6-di-tert-butylphenol, Pd₂(dba)₃, DPPF, NaOtBu, Toluene, 110°C | Attach functional BHP group to N10 position | rsc.orggoogle.com |
Functionalization for Specific Research Applications
The functionalization of Leucomethylene Blue is driven by the need for tools in various research areas, particularly in chemical biology and diagnostics. By attaching specific chemical moieties, the basic Leucomethylene Blue scaffold is transformed into a highly specific sensor or probe.
The development of probes for ROS and RNS is a prime example. The N10-BHP Leucomethylene Blue derivative was specifically designed for this purpose; upon reaction with ROS/RNS, the BHP group is cleaved, and the core molecule oxidizes to the intensely fluorescent Methylene Blue, providing a strong optical signal rsc.org. The selectivity of these probes can also be fine-tuned. For instance, formylating the N10 site of Leucomethylene Blue has been shown to create a probe that is selective for detecting hypochlorous acid (HOCl) rsc.org.
Beyond small molecule detection, functionalization enables the creation of macromolecular conjugates. The synthesis of a Leucomethylene Blue-polyethyleneimine (PEI) conjugate via a 10-N-carbamoyl linkage is aimed at applications that can leverage both the properties of the dye and the polymer carrier. Such derivatives are being investigated for their potential in developing activatable photosensitizers or agents where the release of Methylene Blue can be triggered in specific biological environments. These examples underscore the versatility of the Leucomethylene Blue structure as a platform for designing sophisticated chemical tools.
Electrochemical and Redox Chemistry Studies
Reversible Oxidation-Reduction Processes of Leucomethylene Blue
Leucomethylene blue is the colorless, reduced form of the vibrant blue dye, methylene (B1212753) blue. wikipedia.orgrsc.org This transformation is a reversible redox reaction, making it a valuable system for studying electron transfer processes and its use as a redox indicator. wikipedia.orgresearchgate.net The fundamental process involves the gain of two electrons and one proton by the methylene blue cation (MB+) to form the neutral leucomethylene blue molecule (LMB). wikipedia.org This reversibility is a key feature, allowing LMB to be readily oxidized back to MB in the presence of an oxidizing agent or under specific electrochemical conditions. rsc.orgrsc.org
The classic "blue bottle" experiment, where a solution of glucose, methylene blue, and sodium hydroxide (B78521) is shaken, provides a visual demonstration of this reversible redox process. Shaking introduces oxygen, which oxidizes the colorless leucomethylene blue back to its blue state. wikipedia.org Over time, the glucose reduces the methylene blue, and the solution becomes colorless again. wikipedia.org
Electrochemical Characterization of Redox States
The redox properties of the methylene blue/leucomethylene blue couple have been extensively characterized using electrochemical techniques such as cyclic voltammetry. sciepub.com These studies provide detailed information about the potentials at which oxidation and reduction occur and the stability of the different redox states. The midpoint potential (E₀') for the MB+/LMB redox couple is +0.01 V. wikipedia.org
Spectroelectrochemistry, which combines spectroscopic and electrochemical measurements, has been particularly insightful. sciepub.com This technique allows for the simultaneous monitoring of changes in the absorption spectrum (color) and the electrochemical currents as the potential is varied, providing a comprehensive picture of the redox processes. sciepub.com The electrochemically induced decolorization of methylene blue to leucomethylene blue is a well-studied example. sciepub.com
Interestingly, the electrochemical behavior can be influenced by the electrode material and the presence of other molecules. sciepub.com For instance, when methylene blue is bound to DNA and co-tethered to a gold electrode, it exhibits reversible and stable electrochemical behavior. researchgate.net However, the voltammetry can show double redox waves, the origin of which has been attributed to the protonation equilibrium of the intermediate radical species. researchgate.netacs.org
Auto-oxidation and Enzyme-Stabilized Forms
Leucomethylene blue is susceptible to auto-oxidation, a process where it is spontaneously oxidized back to methylene blue by molecular oxygen dissolved in the solution. researchgate.netchegg.com The rate of this auto-oxidation is pH-dependent; it is slow under acidic conditions but becomes more significant at higher pH. chegg.comchegg.com The mechanism of auto-oxidation is complex and is believed to involve the formation of methylene blue radicals as key intermediates. researchgate.neticm.edu.pl
In biological systems, the stability of leucomethylene blue can be influenced by enzymes. For example, leucomethylene blue can be stabilized by certain enzymes at a pH of 5.0, whereas it readily auto-oxidizes at a pH of 7.0. nih.gov This enzymatic stabilization is significant in the context of its biological activity. In the treatment of methemoglobinemia, methylene blue is first reduced to leucomethylene blue by the enzyme NADPH-methemoglobin reductase. patsnap.com The resulting leucomethylene blue then acts as the reducing agent to convert methemoglobin back to hemoglobin. patsnap.com This process highlights the interplay between enzymatic reactions and the redox chemistry of the methylene blue/leucomethylene blue couple.
Kinetics of Oxidation by Specific Chemical Species (e.g., Copper(II)–Halide Complexes, Molecular Oxygen)
The oxidation of leucomethylene blue back to methylene blue can be facilitated by various chemical species, and the kinetics of these reactions have been studied in detail.
Copper(II)–Halide Complexes: The oxidation of leucomethylene blue by copper(II)–halide (Cl⁻, Br⁻) complexes in acidic aqueous media is a fast reaction that has been investigated using stopped-flow spectrophotometry. rsc.orgstrath.ac.uk The reaction follows a simple first-order rate expression when the copper(II) species is in excess. rsc.orgresearchgate.net The rate of this oxidation is largely independent of the atmosphere (air, oxygen, or argon), indicating that the copper(II) complexes are the direct oxidants. rsc.orgresearchgate.net
The reaction rate is significantly influenced by the concentration of halide ions, with the reactivity of the copper complexes increasing in the order: Cu²⁺(aq) ≪ CuCl⁺(aq) < ... < CuCl₄²⁻. rsc.orgstrath.ac.uk This increased reactivity is attributed to the fact that halide complexation makes the redox potential of the Cu(II)/Cu(I) couple more positive, thus making the copper complex a stronger oxidizing agent. The rate law for this reaction is also dependent on the proton concentration, with both protonated and deprotonated forms of leucomethylene blue participating in the reaction. rsc.orgstrath.ac.uk
Electron Transfer Mechanisms
The conversion between methylene blue and leucomethylene blue involves the transfer of two electrons and a proton. wikipedia.org However, this process is not always a direct two-electron transfer and can proceed through a stepwise mechanism involving the formation of an intermediate radical species. rsc.org
Investigation of Intermediate Radical Formation
Electron spin resonance (ESR) spectroscopy has provided clear evidence for the formation of an intermediate radical during the oxidation of leucomethylene blue. rsc.orgstrath.ac.uk This radical, often referred to as the methylene blue semiquinone radical (MB•), is formed through a synproportionation reaction between leucomethylene blue (LMB) and methylene blue (MB). researchgate.net
LMB + MB ⇌ 2MB•
Protonation Equilibria and Redox Potentials
The redox potential of the methylene blue/leucomethylene blue couple is influenced by the pH of the solution due to the involvement of protons in the redox reaction. acs.org Leucomethylene blue can exist in several protonated forms depending on the pH. researchgate.net These different protonated species (LMBH₃²⁺, LMBH₂⁺, LMBH, and LMB⁻) exhibit different reactivities. researchgate.net
The protonation equilibria play a crucial role in the electron transfer mechanism. For example, in the oxidation of leucomethylene blue by copper(II)-halide complexes, the rate law includes terms for both the protonated and deprotonated forms of leucomethylene blue, each with its own second-order rate constant. rsc.orgstrath.ac.uk
Redox Cycling Properties in Chemical Systems
Leucomethylene Blue, the reduced and colorless form of Methylene Blue, is central to a dynamic and reversible redox system. The interconversion between the oxidized blue form (Methylene Blue, MB+) and the reduced colorless form (Leucomethylene Blue, LMB) constitutes a significant redox cycle with applications in various chemical contexts. patsnap.comrsc.org This cycling is characterized by the transfer of electrons, which can be facilitated by a range of reducing and oxidizing agents, as well as catalytic systems.
The fundamental transformation involves the reduction of Methylene Blue, a cationic dye, to the neutral Leucomethylene Blue. This process can be reversed through oxidation, returning the compound to its colored, oxidized state. patsnap.com The standard redox potential for this transformation is +0.01 V. wikipedia.org
Reduction of Methylene Blue to Leucomethylene Blue
The conversion of Methylene Blue to Leucomethylene Blue is a reduction reaction that can be initiated by various chemical agents. In a well-known demonstration referred to as the "blue bottle experiment," a solution containing glucose, Methylene Blue, and sodium hydroxide illustrates this process. The glucose acts as the reducing agent, gradually converting the blue Methylene Blue to its colorless leuco form. wikipedia.org Other reducing agents, such as ascorbic acid, are also effective in this conversion.
Oxidation of Leucomethylene Blue to Methylene Blue
The reverse reaction, the oxidation of Leucomethylene Blue back to Methylene Blue, is commonly achieved through exposure to an oxidizing agent. Dissolved oxygen from the air is a frequent oxidant in these systems. chegg.comchegg.com For instance, in the "blue bottle experiment," shaking the container introduces oxygen, which oxidizes the Leucomethylene Blue and restores the blue color of the Methylene Blue. wikipedia.org
The kinetics of this oxidation can be influenced by the chemical environment. Under acidic conditions, the oxidation of Leucomethylene Blue by dissolved oxygen is observed to be slow. chegg.comchegg.com However, the oxidation can be significantly accelerated by other species. Studies have shown that copper(II)-halide complexes (Cl⁻, Br⁻) can rapidly oxidize Leucomethylene Blue in acidic aqueous media. rsc.org
Catalytic Redox Cycling
The efficiency and rate of the redox cycling between Methylene Blue and Leucomethylene Blue can be enhanced through catalysis. Research has demonstrated the use of palladium nanoparticles supported on graphitic carbon nitride (g-C₃N₄) nanosheets as a highly effective catalyst for this process. In the presence of this catalyst, the hydrogenation of Methylene Blue to Leucomethylene Blue using hydrogen gas (1 bar) and the subsequent oxidative dehydrogenation of Leucomethylene Blue back to Methylene Blue using oxygen gas (1 bar) can be achieved rapidly. rsc.org This catalytic system has shown stability over multiple consecutive cycles. rsc.org
A study on the kinetics of the rapid re-oxidation of Leucomethylene Blue by copper(II)-halide complexes in acidic aqueous media determined the following rate law at a constant halide anion concentration rsc.org:
(d[MB⁺])/dt = ((kₐK[H⁺] + kₑ)/(1 + K[H⁺])) * [Cuᴵᴵ][LMB] = k'ₒₑₛ[LMB]
| Constant | Description |
| k'ₒₑₛ | Pseudo-first order rate constant |
| K | Protonation constant |
| kₐ | Pseudo-second order rate constant for the protonated form of LMB |
| kₑ | Pseudo-second order rate constant for the deprotonated form of LMB |
| [Cuᴵᴵ] | Concentration of Copper(II) species |
| [LMB] | Concentration of Leucomethylene Blue |
| [H⁺] | Concentration of Hydrogen ions |
| [MB⁺] | Concentration of Methylene Blue |
The rate of this reaction was found to increase significantly with the concentration of chloride ions, indicating the reactivity order: Cu²⁺(aq) ≪ CuCl⁺(aq) < ... < CuCl₄²⁻. rsc.org
Spectroscopic Characterization and Analytical Techniques
Absorption and Emission Spectroscopy of Leucomethylene Blue and its Oxidized Form
The interconversion between leucomethylene blue and methylene (B1212753) blue forms the basis of many of their applications and is readily studied using absorption and emission spectroscopy.
UV-Visible Absorption Profiles of Reduced and Oxidized States
The oxidized form, methylene blue, is a dark green powder that forms a blue solution in water. docbrown.info It exhibits strong absorption in the visible spectrum, with prominent peaks around 610 nm and 660 nm. mdpi.com These peaks are attributed to the dimer and monomer of methylene blue, respectively. mdpi.com Another absorption peak for methylene blue is observed in the UV region at approximately 292 nm. sielc.com
In contrast, the reduced form, leucomethylene blue, is colorless because its absorption is outside the visible range. docbrown.inforesearchgate.net The reduction of methylene blue to leucomethylene blue disrupts the conjugation between the two benzene (B151609) rings, leading to a significant increase in the energy required for electronic excitation, shifting the absorption into the UV region. docbrown.info The oxidation of leucomethylene blue back to methylene blue can be initiated by oxidizing agents or even by ambient oxygen, resulting in a distinct color change from colorless to blue. researchgate.net This reversible reaction is famously demonstrated in the "blue bottle experiment". researchgate.net
A study on the electrochemical degradation of methylene blue showed that the intensity of the absorption peaks at 610 nm and 660 nm decreased over time, indicating the degradation of the dye. mdpi.com Another study reported that the oxidation of leucomethylene blue by Selenium (IV) results in a blue-colored product with a maximum absorbance at 605 nm.
| Compound | Form | Absorption Maxima (λmax) | Region | Notes |
|---|---|---|---|---|
| Methylene Blue | Oxidized | ~660 nm, ~610 nm, ~292 nm | Visible, UV | The peaks at ~660 nm and ~610 nm correspond to the monomer and dimer forms, respectively. mdpi.comsielc.comomlc.org |
| Leucomethylene Blue | Reduced | UV region | UV | Appears colorless as it does not absorb in the visible spectrum. docbrown.inforesearchgate.net |
| LMB Oxidation Product with Se(IV) | Oxidized | 605 nm | Visible | Forms a blue-colored derivative. |
Fluorescence Characteristics and Quenching Mechanisms
Methylene blue is a fluorescent dye with an excitation peak at approximately 668 nm and an emission peak around 688 nm. researchgate.netnih.gov However, at high concentrations, the fluorescence of methylene blue can be quenched. researchgate.netnih.gov The quenching threshold for methylene blue diluted in urine is less than 20 µmol/L. researchgate.netnih.gov
The reduced form, leucomethylene blue, is non-fluorescent. researchgate.netnih.gov The conversion of methylene blue to the non-fluorescent leucomethylene blue can be influenced by environmental factors such as acidity and the presence of reducing agents. nih.gov For instance, the diuretic furosemide (B1674285) has been suggested to affect this conversion. researchgate.netnih.gov
The binding of methylene blue to DNA leads to efficient quenching of its fluorescence. researchgate.net This quenching occurs without a shift in the emission maximum. researchgate.net The interaction is believed to be an intercalation of the dye into the DNA base stack. researchgate.net
A fluorometric assay for laccase activity has been developed using N-benzoyl leucomethylene blue (BLMB) as a substrate. elsevierpure.com In this assay, laccase oxidizes a mediator, which in turn oxidizes BLMB to the fluorescent methylene blue. elsevierpure.com
| Compound | Fluorescent | Excitation Max (nm) | Emission Max (nm) | Notes |
|---|---|---|---|---|
| Methylene Blue | Yes | ~668 | ~688 | Fluorescence is quenched at high concentrations. researchgate.netnih.gov |
| Leucomethylene Blue | No | N/A | N/A | Conversion from MB is affected by the environment. nih.gov |
Electrochemical Spectroscopic Methods
The redox transition between leucomethylene blue and methylene blue is a cornerstone of its use in electrochemical applications.
Spectrophotometric Monitoring of Redox Transitions
The redox reactions of methylene blue can be studied by combining electrochemical methods like cyclic voltammetry with spectroscopic techniques. sciepub.comsciepub.com This approach, known as spectroelectrochemistry, allows for the simultaneous measurement of electrochemical properties and changes in optical properties. sciepub.comsciepub.com For example, the electrochemically induced decolorization of methylene blue to leucomethylene blue can be monitored. sciepub.comsciepub.com
In a typical experiment, the light intensity at the absorption maximum of methylene blue (around 660 nm) is monitored as a function of the applied potential. sciepub.comsciepub.com As the potential is scanned towards negative values, the intensity of the transmitted light increases, indicating the reduction of methylene blue to the colorless leucomethylene blue. sciepub.comsciepub.com Upon reversing the scan, the re-oxidation of leucomethylene blue to methylene blue is observed by a decrease in light intensity. sciepub.comsciepub.com
One method for the determination of methylene blue in biological fluids involves the oxidation of leucomethylene blue to methylene blue prior to extraction and spectrophotometric measurement at 657 nm. epa.gov
Combined Electrochemical-Spectroscopic Approaches
The combination of electrochemistry and spectroscopy provides a powerful tool for studying the redox behavior of the methylene blue/leucomethylene blue couple. sciepub.comsciepub.com Techniques like absorptovoltammetry and Raman voltammetry offer detailed information about the redox processes occurring at the electrode surface, as well as changes in the vibrational and visible properties of the molecules. sciepub.comsciepub.com
These combined techniques have revealed that the electrochemical behavior of methylene blue is dependent on the electrode material used. sciepub.com Furthermore, the presence of a sulfur-modified gold surface has been shown to enhance the adsorption of both methylene blue and subsequently formed leucomethylene blue. uci.edu A novel photochromic system has been discovered where leucomethylene blue, reduced by L-ascorbic acid, can be colored to blue by irradiation with 405 nm visible light. nih.gov
Advanced Vibrational Spectroscopy
Vibrational spectroscopy provides insights into the molecular structure and bonding of leucomethylene blue and its oxidized form. Ex situ vibrational spectroscopy has been used to study the molecular conformation and order within mixed monolayers containing methylene blue. uci.edu These studies have shown that upon reduction to leucomethylene blue, the dye molecules can partition into an alkyl subphase. uci.edu
Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful technique for studying methylene blue. sciepub.comsciepub.com By performing the electrochemical reduction and oxidation of methylene blue on specially prepared surfaces, the Raman scattering signal can be significantly enhanced. sciepub.comsciepub.com This allows for the characterization of chemical reactions based on changes in the vibrational states of the molecules. sciepub.comsciepub.com
Surface-Enhanced Raman Spectroscopy (SERS) Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique used to obtain vibrational spectra of molecules at very low concentrations, often at the single-molecule level. nih.govyoutube.com It is particularly useful for studying redox processes at electrode surfaces. sciepub.com In the context of Leucomethylene Blue, SERS is employed to monitor the electrochemical or chemical reduction of Methylene Blue (MB).
When Methylene Blue is analyzed using SERS, for instance on a silver or gold substrate, it produces a strong and characteristic spectrum. rsc.org Upon electrochemical reduction to Leucomethylene Blue, significant changes are observed in the SERS spectrum. researchgate.net The process can be followed using techniques like Raman voltammetry, which combines cyclic voltammetry with Raman spectroscopy to correlate electrochemical events with molecular vibrational changes. sciepub.com
Key research findings indicate that the conversion to Leucomethylene Blue leads to the disappearance or significant intensity reduction of the prominent Methylene Blue SERS bands. This change reflects the alteration in the molecular structure, specifically the saturation of the central thiazine (B8601807) ring and the loss of conjugation that characterizes the colored Methylene Blue cation. researchgate.net Studies have also noted that the reduced Leucomethylene Blue species may not adsorb as strongly to the SERS-active metal surface compared to its oxidized form. uci.edu This technique allows for the in-situ characterization of the transformation, providing detailed structural information about both the oxidized and reduced forms of the molecule at the electrode-solution interface. sciepub.comresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical tool for identifying functional groups and elucidating the molecular structure of compounds. The FTIR spectrum of Methylene Blue is well-characterized and serves as a baseline for studying its reduced form, Leucomethylene Blue. The conversion from Methylene Blue to Leucomethylene Blue involves significant changes to the molecule's π-conjugated system, which are reflected in the FTIR spectrum.
FTIR analysis can be used to confirm the reduction of Methylene Blue in various processes, such as in photocatalytic degradation studies where the disappearance of characteristic MB peaks indicates its transformation into intermediate compounds, including Leucomethylene Blue. researchgate.net Attenuated total reflection (ATR)-FTIR, a surface-sensitive variant, has been used to study the interaction of Methylene Blue with biological molecules, where shifts in vibrational bands provide insight into structural changes. nih.gov
Table 1: Characteristic FTIR Bands of Methylene Blue This table represents the precursor compound, Methylene Blue. Changes in these bands are indicative of the formation of Leucomethylene Blue.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~3000 | N-H stretching of the amine group | wwjmrd.com |
| ~1645-1650 | N-H bending / C=N stretching | wwjmrd.com |
| ~1600 | Aromatic ring stretching (C=C) / C=N stretching | researchgate.net |
| ~1333 | C-N stretching / C=S stretching in the heterocyclic ring | researchgate.net |
| ~880 | Out-of-plane aromatic C-H bending | researchgate.net |
Self-Aggregation Phenomena in Aqueous Solutions
The precursor to Leucomethylene Blue, the Methylene Blue cation, is well-known for its tendency to self-aggregate in aqueous solutions. researchgate.netrsc.org This phenomenon is primarily driven by hydrophobic interactions and van der Waals forces, which overcome the electrostatic repulsion between the positively charged dye molecules. The aggregation behavior is highly dependent on factors such as concentration, temperature, and the ionic strength of the solution. nih.gov Understanding the aggregation of Methylene Blue is critical as it directly influences its spectroscopic properties, photochemical behavior, and its availability for reduction to Leucomethylene Blue.
Dimerization and Higher-Order Aggregate Formation
At low concentrations in aqueous solution, Methylene Blue exists predominantly as a monomer. nih.gov As the concentration increases, the equilibrium shifts towards the formation of dimers. researchgate.netnih.gov This dimerization is a well-studied process, and the dimer dissociation constant has been determined through spectroscopic analysis. The geometry of the dimer is often described as a "sandwich-type" arrangement, where the planar aromatic systems of two Methylene Blue molecules stack on top of each other. rsc.org
Spectroscopic Signatures of Aggregates
The aggregation of Methylene Blue is readily monitored using UV-Visible absorption spectroscopy, as each species (monomer, dimer, and higher-order aggregates) possesses a distinct spectral signature. researchgate.netnih.gov The Methylene Blue monomer exhibits a prominent absorption maximum (λ_max) at approximately 664 nm, which corresponds to the π→π* electronic transition and is responsible for its brilliant blue color. wikipedia.org
Upon aggregation, this main absorption band undergoes a noticeable change, a phenomenon known as metachromasy. The formation of the dimer is characterized by the appearance of a new, blue-shifted absorption band, or a prominent shoulder, at a shorter wavelength, typically around 605-620 nm. researchgate.netnih.gov The presence of both the monomer and dimer peaks in a spectrum indicates an equilibrium between the two species. The formation of higher-order aggregates, such as the tetramer, leads to a further blue shift of the absorption maximum to around 600 nm. nih.gov The analysis of these spectral shifts allows for the quantitative determination of the thermodynamic parameters associated with the aggregation equilibria. nih.gov
Table 2: Spectroscopic Signatures of Methylene Blue Aggregates in Aqueous Solution
| Species | Approximate Absorption Maximum (λ_max) | Reference |
|---|---|---|
| Monomer (MB⁺) | ~664 nm | wikipedia.org |
| Dimer (MB₂)₂⁺ | ~605 - 620 nm | researchgate.netnih.gov |
| Tetramer (MB₄)₄⁺ | ~600 nm | nih.gov |
Photochemical Properties and Mechanisms
Photo-oxidative Quenching with Dissolved Oxygen
The photo-oxidation of leucomethylene blue is a critical process, particularly in the presence of dissolved oxygen. nih.govqub.ac.ukresearchgate.net Research has shown that leucomethylene blue exhibits a previously unrecognized, highly reactive, UV-driven triplet state photochemistry. nih.govqub.ac.ukresearchgate.net This excited state is susceptible to quenching by dissolved oxygen in a process known as photo-oxidative quenching. nih.govqub.ac.ukresearchgate.net
When a solution of leucomethylene blue is exposed to UV light, it is rapidly converted back to the colored Methylene (B1212753) Blue. researchgate.net This conversion is attributed to the photo-oxidative quenching mechanism involving dissolved oxygen. researchgate.netrsc.org The process is notable for its efficiency and is a key factor in the photochromic behavior of methylene blue systems. rsc.org In the absence of oxygen, for instance, when the solution is purged with nitrogen, the color reversal from leucomethylene blue to Methylene Blue does not occur, highlighting the essential role of oxygen in this photochemical reaction. rsc.org
The reaction can be summarized by the following general equation: LMB + O₂ (dissolved) --(UV light)--> MB⁺ + other products
This photo-oxidative quenching is a significant pathway for the regeneration of Methylene Blue from its reduced form and has been a subject of interest in various photochemical studies. nih.govqub.ac.ukresearchgate.net
UV-Driven Triplet State Photochemistry
The photochemistry of leucomethylene blue is fundamentally linked to the formation of an excited triplet state upon absorption of UV radiation. nih.govqub.ac.ukresearchgate.netstrath.ac.uk Leucomethylene blue is colorless and absorbs weakly in the near-UV region, with a maximum absorption at approximately 314 nm, and more strongly in the far-UV at around 256 nm. nih.gov Despite this weak absorption, UV irradiation effectively populates a highly reactive triplet state. nih.govqub.ac.ukresearchgate.net
The discovery of this active triplet state photochemistry was a significant advancement in understanding the properties of leucomethylene blue, as its photochemistry had not been extensively investigated prior to this finding. nih.govrsc.org The triplet state of leucomethylene blue is the precursor to the photo-oxidative quenching reaction with dissolved oxygen. nih.govqub.ac.ukresearchgate.net The energy from the absorbed UV photon is transferred to the molecule, promoting it to an excited singlet state, which then undergoes intersystem crossing to the more stable and longer-lived triplet state. This triplet state molecule is what interacts with other chemical species, most notably dissolved oxygen.
Photochemical Pathways for Conversion to Methylene Blue
The conversion of leucomethylene blue to Methylene Blue via photochemical pathways is a multi-step process initiated by UV irradiation. The primary pathway involves the excited triplet state of leucomethylene blue and its subsequent reaction with molecular oxygen. nih.govqub.ac.ukresearchgate.net
The process can be conceptualized through the following steps:
Excitation: A molecule of leucomethylene blue (LMB) absorbs a photon of UV light, promoting it to an excited singlet state (¹LMB*).
LMB + hν (UV) → ¹LMB*
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to form the more stable and reactive triplet state (³LMB*).
¹LMB* → ³LMB*
Photo-oxidative Quenching: The triplet state of leucomethylene blue is then quenched by dissolved oxygen (O₂). This step involves an electron transfer from the excited leucomethylene blue to the oxygen molecule, leading to the formation of the Methylene Blue radical cation (MB•⁺) and a superoxide (B77818) radical anion (O₂•⁻).
³LMB* + O₂ → MB•⁺ + O₂•⁻
Formation of Methylene Blue: The Methylene Blue radical cation can then be further oxidized to the stable Methylene Blue cation (MB⁺). The superoxide radical can also participate in subsequent reactions.
Molecular Interactions and Biochemical Pathways Non Clinical Focus
Interaction with Biomolecules
Leucomethylene blue and its oxidized form engage in significant interactions with crucial biomolecules, including proteins and nucleic acids. These interactions are central to its mechanisms of action, particularly in the context of protein aggregation and genetic material modulation.
Inhibition of Protein Aggregation Mechanisms (e.g., Tau Protein)
Leucomethylene blue is the active moiety of the second-generation tau aggregation inhibitor, leucomethylthioninium (B10770769) (LMT). The therapeutic potential of methylene (B1212753) blue and its derivatives in neurodegenerative diseases like Alzheimer's is linked to their ability to inhibit the aggregation of tau protein. The mechanism involves both non-covalent and covalent interactions. Redox-active compounds, including phenothiazines like methylene blue, can modulate the oxidation of cysteine residues within the tau protein. This modulation can interfere with the formation of disulfide bonds that may play a role in the aggregation process.
Studies have shown that while methylene blue inhibits the formation of tau fibrils, it may lead to an increase in granular tau oligomers. The inhibition of tau aggregation by these compounds is a key area of research for understanding and potentially treating tauopathies.
Binding and Redox Activity with Nucleic Acids (DNA/RNA)
Methylene blue is well-known for its interaction with nucleic acids, where it can bind via intercalation between base pairs, with a preference for G-C rich sequences. Upon binding, it can act as a redox probe. Leucomethylene blue is the stable, electrochemically reduced form of methylene blue. When bound to DNA, both forms are chemically stable and participate in a reversible electron transfer process.
The binding of methylene blue to DNA can be studied electrochemically, where its reduction to leucomethylene blue provides a measurable signal. This process is sensitive to the DNA structure; for instance, the electrochemical signal from the MB-DNA complex changes upon hybridization of a hairpin DNA structure to its complementary strand. While methylene blue intercalates, leucomethylene blue is the product of its reduction and is integral to the redox cycling that occurs while the molecule is associated with DNA. This redox activity is fundamental to the use of methylene blue as an electrochemical reporter in DNA-based sensors.
Enzyme-Mediated Redox Reactions
The enzymatic reduction of methylene blue to leucomethylene blue and its subsequent re-oxidation form a central part of its biochemical activity. These redox cycles are particularly significant in its interactions with disulfide reductases and hydrogenase systems.
Interaction with Disulfide Reductases (e.g., Glutathione (B108866) Reductase)
Leucomethylene blue is intrinsically linked to the function of disulfide reductases, such as glutathione reductase (GR). Methylene blue acts as a substrate for these enzymes, which catalyze its reduction to leucomethylene blue at the expense of NAD(P)H. This reduction is not mediated by the active-site dithiol but by the enzyme-bound reduced flavin.
Once formed, leucomethylene blue is rapidly auto-oxidized back to methylene blue, particularly at physiological pH. nih.gov This redox cycle has a significant consequence: it turns antioxidant enzymes like glutathione reductase into pro-oxidant enzymes. nih.govnih.gov In each cycle, NAD(P)H and molecular oxygen are consumed to produce hydrogen peroxide (H₂O₂). nih.gov This has led to methylene blue being described as a "subversive substrate" or "turncoat inhibitor." nih.govnih.gov The catalytic rate (kcat) for this process with mammalian and Plasmodium falciparum disulfide reductases ranges from 0.03 s⁻¹ to 10 s⁻¹ at 25°C. nih.gov
Table 1: Kinetic Parameters of Methylene Blue with Disulfide Reductases
| Enzyme Target | Catalytic Rate (kcat) at 25°C | Consequence |
| Mammalian Disulfide Reductases | 0.03 s⁻¹ to 10 s⁻¹ | Redox cycling, H₂O₂ production |
| P. falciparum Disulfide Reductases | 0.03 s⁻¹ to 10 s⁻¹ | Redox cycling, H₂O₂ production |
This interactive table summarizes the kinetic data for the reduction of Methylene Blue by disulfide reductases, leading to the formation of Leucomethylene blue.
Electron Transfer via Hydrogenase Systems
Leucomethylene blue participates as an electron carrier in biochemical systems involving hydrogenase. In a model biochemical fuel cell, a system composed of hydrogenase and methylene blue can facilitate an anode reaction. The enzyme hydrogenase catalyzes the reduction of methylene blue to leucomethylene blue using hydrogen gas as the electron source. The reaction can be summarized as:
H₂ + Methylene Blue → Leucomethylene blue + 2H⁺ (catalyzed by Hydrogenase)
In this system, leucomethylene blue effectively acts as a reduced hydrogen carrier. dtic.mil This demonstrates the role of the methylene blue/leucomethylene blue redox couple in mediating electron transfer from molecular hydrogen via an enzymatic system. dtic.mil
Reactive Oxygen and Nitrogen Species (ROS/RNS) Modulation
Leucomethylene blue plays a complex role in the modulation of reactive oxygen and nitrogen species. Its effects can be either pro-oxidant or antioxidant depending on the specific biochemical context.
The auto-oxidation of leucomethylene blue is a significant source of hydrogen peroxide (H₂O₂). nih.govnih.gov This occurs as leucomethylene blue reacts with molecular oxygen, regenerating methylene blue and producing H₂O₂ directly, rather than superoxide (B77818) (O₂⁻). nih.gov This process is central to the pro-oxidant effect observed when methylene blue interacts with enzymes like glutathione reductase. nih.gov
Conversely, the methylene blue/leucomethylene blue redox couple can exhibit antioxidant properties. Methylene blue can act as an alternative electron acceptor for enzymes like xanthine (B1682287) oxidase, which is a source of superoxide radicals. By accepting electrons, methylene blue is reduced to leucomethylene blue, thereby inhibiting the production of superoxide. nih.gov The subsequent auto-oxidation of leucomethylene blue produces the less reactive H₂O₂. nih.gov
Furthermore, modified leucomethylene blue has been utilized as a fluorogenic probe for the detection of a wide spectrum of both ROS (e.g., O₂⁻, HO•, OCl⁻) and RNS (e.g., ONOO⁻, NO₂, NO₃). d-nb.info This indicates that leucomethylene blue itself can be oxidized by various reactive species, a property that underlies its modulatory and sensing capabilities. d-nb.info
Role as an Antioxidant and Pro-oxidant Agent
Leucomethylene Blue exhibits a dualistic nature, functioning as both an antioxidant and a pro-oxidant depending on the cellular environment. nih.gov Its ability to cycle between its reduced form (Leucomethylene Blue) and its oxidized form (Methylene Blue) is central to this paradoxical behavior. nih.gov
As an antioxidant , Leucomethylene Blue can donate electrons, thereby neutralizing reactive oxygen species (ROS). This action helps to mitigate oxidative stress within the cell. In the context of the mitochondrial electron transport chain, the reduced form, Leucomethylene Blue, limits the formation of superoxide by directly reducing cytochrome c. wikipedia.org
Conversely, under certain conditions, Leucomethylene Blue can act as a pro-oxidant . This activity is often linked to its interaction with molecular oxygen, which can lead to the formation of superoxide radicals. The pro-oxidant behavior of dehydroascorbate, the oxidation product of ascorbic acid, is dependent on the presence of lipid hydroperoxides that accumulate during the initial stages of oxidation. nih.gov Research has shown that dehydroascorbate can amplify the generation of alkoxyl radicals when interacting with copper ions and a model alkyl hydroperoxide. nih.gov While this is a different molecule, the principle of a substance switching from an antioxidant to a pro-oxidant based on the chemical environment provides a conceptual parallel.
Mechanisms of Superoxide and Hydrogen Peroxide Production
The production of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) is a key aspect of the pro-oxidant activity of the Methylene Blue/Leucomethylene Blue redox couple. The autooxidation of Leucomethylene Blue in the presence of oxygen is a significant pathway for generating these reactive oxygen species. researchgate.net
The process begins with the reduction of Methylene Blue to Leucomethylene Blue, often facilitated by cellular reducing agents like NADH. nih.gov Subsequently, Leucomethylene Blue can react with molecular oxygen in a one-electron transfer reaction to produce a superoxide radical and the Methylene Blue radical. researchgate.net This superoxide can then be dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), to form hydrogen peroxide. researchgate.net
Another proposed mechanism involves the direct oxidation of glutathione by Methylene Blue, with the subsequent production of hydrogen peroxide being a secondary reaction. nih.gov However, some studies suggest that significant amounts of hydrogen peroxide are not produced by Methylene Blue, even in the presence of glucose. nih.gov It is important to note that at higher concentrations, Methylene Blue is known to increase the production of reactive oxygen species, including hydrogen peroxide. youtube.com
Mitochondria themselves are a primary source of superoxide and hydrogen peroxide, with at least eleven identified sites capable of leaking electrons to oxygen. nih.gov The rate and source of this production vary depending on the substrates being oxidized by the mitochondrial enzyme complexes. nih.gov
Mitochondrial Electron Transfer Chain Interventions
Leucomethylene Blue plays a significant role in the mitochondrial electron transfer chain (ETC), the primary site of cellular energy production. Its ability to act as an alternative electron carrier allows it to intervene in this process in several crucial ways. nih.govnih.gov
Direct Electron Transfer to Cytochrome c
One of the most well-documented functions of Leucomethylene Blue within the mitochondria is its ability to bypass complexes I and III of the ETC and directly donate electrons to cytochrome c. nih.govnih.govtroscriptions.com Cytochrome c is a mobile electron carrier that shuttles electrons from complex III to complex IV (cytochrome c oxidase). libretexts.org
In its reduced state, Leucomethylene Blue can transfer electrons to the oxidized form of cytochrome c (Fe³⁺), thereby reducing it to its Fe²⁺ state. wikipedia.orglibretexts.org This process re-oxidizes Leucomethylene Blue back to Methylene Blue, which can then be reduced again, creating a cyclic electron-shuttling mechanism. troscriptions.com This alternative pathway is particularly important in conditions where complexes I or III are inhibited or dysfunctional, as it helps to maintain the flow of electrons through the ETC. troscriptions.comresearchgate.net
| Interaction | Mechanism | Outcome |
| Leucomethylene Blue and Cytochrome c | Direct donation of an electron from Leucomethylene Blue to the heme iron of cytochrome c. | Reduction of cytochrome c (Fe³⁺ to Fe²⁺) and re-oxidation of Leucomethylene Blue to Methylene Blue. |
Modulation of Mitochondrial Respiration and ATP Synthesis
By providing an alternative route for electron transport, Leucomethylene Blue can significantly modulate mitochondrial respiration and ATP synthesis. By shuttling electrons to cytochrome c, it can enhance the activity of cytochrome c oxidase (Complex IV), leading to increased oxygen consumption. nih.govtroscriptions.comnih.gov This stimulation of the latter part of the ETC can help to maintain the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase (Complex V). troscriptions.com
In situations of mitochondrial dysfunction, where the normal flow of electrons is impeded, Leucomethylene Blue's ability to restore electron transport can be critical for maintaining cellular energy levels. troscriptions.com Furthermore, research suggests that Methylene Blue can stimulate substrate-level phosphorylation, a process that produces ATP independently of ATP synthase. nih.gov This effect was observed with substrates like α-ketoglutarate and glutamate (B1630785), which lead to the formation of succinyl-CoA. nih.gov
| Effect | Mechanism | Consequence |
| Increased Oxygen Consumption | Bypassing complexes I and III and donating electrons to cytochrome c, enhancing cytochrome c oxidase activity. | Increased mitochondrial respiration. nih.govtroscriptions.com |
| Maintained Proton Gradient | Continued electron flow to Complex IV helps pump protons into the intermembrane space. | Drives ATP synthesis by ATP synthase. troscriptions.com |
| Stimulation of Substrate-Level Phosphorylation | Increased ATP synthesis with specific substrates in the presence of an ATP synthase inhibitor. | Alternative ATP production pathway. nih.gov |
Interaction with Coenzymes (e.g., NADH/NAD+)
Leucomethylene Blue's redox cycling is intimately linked to its interaction with key cellular coenzymes, particularly the NADH/NAD⁺ couple. NADH (nicotinamide adenine (B156593) dinucleotide + hydrogen) is a primary electron donor to the ETC, transferring electrons to Complex I.
Methylene Blue can accept electrons from NADH, a reaction that is often facilitated in the presence of Complex I, leading to the formation of Leucomethylene Blue and NAD⁺. nih.govnih.govnih.gov This process effectively oxidizes NADH, which can be particularly beneficial in conditions where the accumulation of NADH might inhibit metabolic pathways like glycolysis and the Krebs cycle. nih.gov Spectrophotometric studies have confirmed that NADH is a primary coenzyme with which Methylene Blue interacts. nih.govnih.gov
By facilitating the oxidation of NADH, Leucomethylene Blue helps to maintain the cellular NAD⁺ pool, which is crucial for numerous metabolic reactions. Studies have shown that Methylene Blue can decrease the NADH/NAD⁺ ratio in cardiac mitochondria. researchgate.net This modulation of the NADH/NAD⁺ balance can shift cellular metabolism, for instance, from glycolysis towards oxidative phosphorylation. nih.gov
| Coenzyme | Interaction with Methylene Blue/Leucomethylene Blue | Biochemical Consequence |
| NADH | Methylene Blue accepts electrons from NADH, forming Leucomethylene Blue and NAD⁺. nih.govnih.govnih.gov | Oxidation of NADH, regeneration of NAD⁺, potential shift in metabolic pathways. nih.govnih.gov |
| NAD⁺ | The oxidation of NADH by Methylene Blue increases the availability of NAD⁺. researchgate.net | Maintenance of the cellular NAD⁺ pool for various metabolic processes. |
Applications in Advanced Chemical and Materials Science
Photocatalysis and Environmental Remediation
The reduced, colorless form of Methylene (B1212753) Blue, known as Leucomethylene Blue, is a key intermediate in the photocatalytic degradation of Methylene Blue itself, a common industrial dye and pollutant. This process is a significant area of research for environmental remediation.
Semiconductor photocatalysis is a prominent advanced oxidation process for treating water contaminated with organic pollutants like Methylene Blue (MB). researchgate.net When a semiconductor photocatalyst, such as titanium dioxide (TiO2) or a composite material, is irradiated with light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺). nih.govmdpi.com These charge carriers initiate a series of redox reactions.
The degradation of MB can proceed through two main pathways: an oxidative pathway and a reductive pathway. In the oxidative pathway, holes (h⁺) and highly reactive species like hydroxyl radicals (•OH) attack the MB molecule, leading to its breakdown into smaller, non-colored compounds. nih.govnih.gov
Various semiconductor materials have been investigated for their efficiency in degrading Methylene Blue, often involving the formation of Leucomethylene Blue as an intermediate.
Table 1: Examples of Semiconductor Photocatalysts for Methylene Blue Degradation
| Photocatalyst | Key Findings | Degradation Efficiency | Reference |
|---|---|---|---|
| Graphene Oxide-Tin Oxide (GO-SnO2) | Nanocomposite shows enhanced photocatalytic activity compared to individual components by reducing electron-hole recombination. | Improved decolorization of Methylene Blue. | arxiv.org |
| Lanthanum Composites (LaFeO3, LaNiO3, LaCoO3) | Composites with an orthorhombic crystal structure, particularly LaCoO3, showed high photocatalytic activity under visible light. | High degradation percentages observed for composites with a 1:1 metal ratio. | mdpi.com |
| Tungsten Trioxide (WO3) Nanoparticles | Exhibits excellent performance under NIR light irradiation, with a photothermal effect promoting degradation. | Rapid degradation of Methylene Blue. | nih.gov |
| Mg–Al LDH@g-C3N4@Ag3PO4 | A type II heterojunction nanocomposite with high efficiency under visible light. | 99% degradation in 45 minutes. | nih.gov |
A significant advantage of using photocatalysis for environmental remediation is the potential for catalyst reuse. After the degradation of the pollutant, the semiconductor catalyst can be recovered from the treated water and used in subsequent cycles. The stability and reusability of the photocatalyst are critical factors for practical, large-scale applications. Studies on catalysts like WO3/g-C3N4 have demonstrated that they can maintain high degradation efficiency for Methylene Blue over multiple cycles, indicating good repeatability. usm.my The ability to regenerate and reuse the catalyst without significant loss of activity makes photocatalysis a more cost-effective and sustainable technology for water purification. researchgate.net
Analytical Chemistry Probes and Sensors
The reversible oxidation-reduction between Leucomethylene Blue (colorless, non-fluorescent) and Methylene Blue (colored, fluorescent) makes it an excellent system for developing analytical probes and sensors. The generation of a strong color or fluorescence signal upon oxidation of LMB allows for the sensitive detection of various analytes.
Leucomethylene Blue and its derivatives are used as fluorogenic probes for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS). rsc.orgscispace.comnih.gov These reactive species are implicated in numerous biological processes and pathological conditions. rsc.orgscispace.com Probes based on LMB are initially colorless and non-fluorescent. In the presence of ROS/RNS, the leucomethylene core is oxidized to the highly fluorescent Methylene Blue, generating a signal that can be easily measured.
The redox transition of the LMB/MB couple is utilized in both spectrophotometric and electrochemical assays.
Spectrophotometric Assays: Derivatives like N-benzoyl leucomethylene blue (BLMB) serve as chromogenic substrates in enzyme assays. researchgate.net For instance, in the presence of horseradish peroxidase (HRP) and hydrogen peroxide, the colorless BLMB is oxidized to the intensely colored Methylene Blue, which can be quantified by absorption spectrophotometry. researchgate.net This principle has been applied to develop paper-based analytical devices (PADs) for detecting substances like glutamate (B1630785) in food samples. researchgate.net Another application involves the detection of sulfide (B99878), where the formation of Methylene Blue from a derivatizing reagent is measured. epa.gov
Electrochemical Assays: The electrochemical properties of the LMB/MB system are exploited in sensor development. For example, an electrochemical sensor for hexavalent chromium (Cr(VI)) has been designed. acs.org In this system, Methylene Blue is electrochemically reduced at an electrode to Leucomethylene Blue. The LMB then reacts chemically with Cr(VI) in the solution, regenerating MB and producing Cr(III). This regeneration of MB leads to an enhanced electrochemical signal (an electrocatalytic cycle), which is proportional to the concentration of Cr(VI). acs.org This method provides a sensitive platform for monitoring toxic heavy metals. Similarly, electrochemical sensors have been developed for the direct detection of Methylene Blue, which can also be used to monitor its degradation. mdpi.com
Table 2: Analytical Assays Based on the Leucomethylene Blue/Methylene Blue Redox Couple
| Assay Type | Analyte | Principle | Detection Method | Reference |
|---|---|---|---|---|
| Fluorogenic Probe | Reactive Oxygen/Nitrogen Species (ROS/RNS) | Oxidation of a non-fluorescent LMB derivative to fluorescent MB. | Fluorescence Spectroscopy | rsc.orgscispace.comresearchgate.net |
| Spectrophotometric | Horseradish Peroxidase / H2O2 | Enzymatic oxidation of N-benzoyl leucomethylene blue to colored MB. | Absorption Spectrophotometry | researchgate.net |
| Electrochemical | Hexavalent Chromium (Cr(VI)) | Electrocatalytic cycle involving the reduction of MB to LMB and its subsequent re-oxidation by Cr(VI). | Cyclic Voltammetry / Chronoamperometry | acs.org |
| Spectrophotometric | Sulfide | Formation of MB from a derivatizing reagent in the presence of sulfide. | Spectrophotometry | epa.gov |
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by methods like liquid chromatography-mass spectrometry (LC-MS). umich.edu While direct derivatization of Leucomethylene Blue itself is less common, the formation of Methylene Blue is a well-established derivatization reaction for the analysis of other molecules, notably sulfide. nih.gov
In the classic "Methylene Blue method," sulfide ions react with a specific reagent (containing N,N-dimethyl-p-phenylenediamine and an iron(III) catalyst in an acidic solution) to form Methylene Blue. This reaction is highly specific and sensitive. The resulting Methylene Blue, which is stable and intensely colored, can then be quantified. By coupling this derivatization with modern LC-MS, analysts can achieve very low detection limits for sulfide (e.g., in the nanomolar range), as the mass spectrometer provides an additional layer of selectivity and sensitivity compared to traditional spectrophotometry. nih.gov This approach effectively uses the formation of Methylene Blue as a proxy for quantifying the original analyte.
The reduced form of Methylene Blue (MB), Leucomethylene Blue (LMB), is central to various advanced applications, particularly in the development of sophisticated sensing technologies. Its reversible redox properties are harnessed in electrochemical biosensors and bioelectronic devices, where the conversion between the colored, oxidized state (MB) and the colorless, reduced state (LMB) serves as a sensitive signaling mechanism.
Integration as Covalent Electrochemical Biolabels
Leucomethylene Blue's precursor, Methylene Blue, is an effective electroactive molecule for direct, covalent labeling in bioassays, simplifying detection procedures compared to enzyme-based amplification methods. nih.gov The well-defined two-electron redox process, which involves the conversion of MB to Leucomethylene Blue, makes it a prime candidate for a covalent electrochemical biolabel. nih.gov In this approach, MB is covalently attached to biomolecules, such as single-stranded DNA (ssDNA). nih.gov The electrochemical signal, generated by the reduction of MB to Leucomethylene Blue, is then measured. nih.gov While the covalent attachment may not yield a high density of labels (e.g., one or two MB molecules per DNA strand), the sensitivity of the system can be significantly improved through transducer design. nih.gov Studies have been performed on the electrochemical behavior of MB covalently labeled to different DNA strands, demonstrating the feasibility of this method for bioassays. nih.gov
Nanostructured Electrode Modification for Enhanced Signal Transduction
To amplify the signal from a limited number of covalent labels, the modification of electrode surfaces with nanostructures is a critical strategy. Nanostructuring with materials like carbon nanotubes (CNTs) increases the electrode's surface area and enhances electron transfer, thereby boosting the electrochemical signals from the MB-LMB redox cycle. nih.gov For instance, modifying gold screen-printed electrodes (AuSPEs) with CNTs has been shown to increase the signal intensity for various MB-labeled DNA strands. nih.gov This modification can alter the nature of the electrodic process; on bare gold electrodes, the process for MB-labeled DNA is often controlled by adsorption, but with CNT modification, it becomes diffusion-controlled when two MB molecules are present. nih.gov This adsorption-controlled process on nanostructured surfaces can be exploited to enhance sensitivity. nih.gov
Another approach involves using Methylene Blue to enhance a nanostructured immunosensor platform. In one design, MB is coupled with CNTs assembled on a polythionine (PTh) polymer film. mdpi.com The catalytic cycle involves the reduction of MB to Leucomethylene Blue, which then reduces ferro/ferricyanide in the solution, acting as a diffusing electron sink and dramatically increasing the electron transfer and the electroactive area of the electrode. mdpi.com This signal amplification strategy is crucial for developing highly sensitive immunosensors for detecting biomarkers. mdpi.com
Aptamer-Based Sensing Systems
Aptamers, which are single-stranded DNA or RNA molecules that bind to specific targets, can be integrated into electrochemical sensors that utilize the MB-LMB redox couple for signal transduction. In these "aptasensors," the binding of the target molecule to the aptamer induces a conformational change. nih.gov This structural switch can alter the distance between a tethered MB molecule and the electrode surface, thereby changing the efficiency of the electron transfer. nih.gov
In one configuration for detecting microcystin-LR (MC-LR), an MB-modified aptamer probe is used. nih.gov In the absence of the target, the aptamer is partially folded. Upon binding MC-LR, the aptamer's configuration changes, facilitating electron transfer between MB and the electrode and leading to an increased current response. nih.gov This "signal-on" mechanism allows for sensitive and reusable detection platforms. nih.gov Similarly, non-covalent interactions between Methylene Blue and an aptamer have been employed in electrochemical sensors, where the structure-switching of the aptamer upon target interaction produces a signal. researchgate.net
Adsorption Phenomena in Material Interfaces
The adsorption of Methylene Blue, and by extension the dynamics related to its reduced form Leucomethylene Blue, onto various material surfaces is a key area of study. This is particularly relevant for applications in water treatment, sensing, and understanding material interactions.
Adsorption to Polymeric Surfaces
Methylene Blue readily adsorbs onto polymeric surfaces, a phenomenon influenced by the polymer's chemical nature and physical structure. Studies have investigated the adsorption of MB on polymer membranes like Nafion and on composite materials. nih.govresearchgate.net For instance, a novel polymeric adsorbent composite made of functionalized polymethyl methacrylate (B99206) in a polyvinylidene fluoride-hexafluoropolypropylene matrix has been developed for MB adsorption from aqueous solutions. researchgate.net
Hydrogels, which are three-dimensional polymer networks, are also effective adsorbents. Their high swelling capacity creates a large surface area available for MB adsorption. mdpi.com Super-adsorbent hydrogels based on sodium styrene (B11656) sulfonate have been shown to be highly effective for MB removal. mdpi.com The presence of specific functional groups, such as sulfonic acids, on the polymer backbone can complex with the cationic MB dye, enhancing adsorption. mdpi.com The adsorption process onto these polymeric materials is often analyzed using isotherm models to quantify the adsorbent's capacity. researchgate.net
Table 1: Adsorption Capacities of Methylene Blue on Various Polymeric Materials This table presents the maximum adsorption capacities (Qmax) of Methylene Blue on different polymer-based adsorbents as reported in scientific literature.
| Adsorbent Material | Isotherm Model | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Functionalized Polymethyl Methacrylate in PVDF-HFP Matrix | Langmuir | 49.04 | researchgate.net |
Influence of Matrix and Concentration on Adsorption
The efficiency of Methylene Blue adsorption is highly dependent on several factors, including the composition of the liquid matrix, the initial concentration of the dye, pH, and temperature. semanticscholar.org
Influence of Matrix: The properties of the solvent can affect adsorption rates. For example, the isotopic composition of water (i.e., the concentration of deuterium) has been shown to influence the rate of MB adsorption onto a Nafion polymer membrane. nih.gov Adsorption was found to be faster in natural water compared to deuterium-depleted water, a phenomenon linked to the unwinding of polymer fibers from the membrane surface. nih.gov
Influence of Concentration: The initial concentration of MB is a primary driving force for adsorption. An increase in the initial concentration generally leads to a higher adsorption capacity as it overcomes the mass transfer resistance between the solution and the adsorbent surface. nih.gov At a certain point, the surface of the adsorbent becomes saturated, and the adsorption rate slows to reach equilibrium. nih.gov
Influence of pH: The pH of the solution is a critical parameter as it affects the surface charge of the adsorbent and the ionization state of the dye molecule. mdpi.com For many materials, the adsorption capacity for the cationic MB dye increases as the pH rises from acidic to alkaline conditions. mdpi.comicm.edu.pl This is because at lower pH, the adsorbent surface may be positively charged, leading to electrostatic repulsion with the cationic dye. mdpi.com Conversely, a higher pH can lead to a more negatively charged surface, promoting electrostatic attraction. mdpi.com
Table 2: Effect of Initial Concentration and pH on Methylene Blue Adsorption This table summarizes findings on how initial dye concentration and solution pH impact the adsorption of Methylene Blue onto various adsorbent materials.
| Adsorbent | Parameter Varied | Conditions | Observation | Reference |
|---|---|---|---|---|
| Lignite Coal | Initial Concentration | 50, 75, 100, 125, 150 mg/L | Adsorption capacity (qₑ) increased from 12.50 to 37.40 mg/g. | nih.gov |
| Activated Carbon | Initial Concentration | 100 to 600 mg/L | Amount of dye adsorbed increased with concentration. | icm.edu.pl |
| Kaolin (DD3) | pH | 2.0 to 11.0 | Adsorption capacity increased with increasing pH due to reduced electrostatic repulsion. | mdpi.com |
| Activated Carbon | pH | 2.0 to 10.0 | Percent removal increased as pH rose to 5.0, then decreased. | icm.edu.pl |
Biochemical Fuel Cell Components
Leucomethylene blue, the reduced form of methylene blue, plays a significant role as an electron mediator in biochemical fuel cells (BFCs). BFCs are electrochemical devices that convert chemical energy from organic matter into electrical energy through the catalytic activity of microorganisms or enzymes. fuelcellstore.comnih.gov A fundamental challenge in BFC design is the efficient transfer of electrons generated from the biological oxidation of a substrate (the fuel) to the anode. nih.gov Many microorganisms and enzymes are not capable of direct electron transfer to the electrode surface. To overcome this, soluble chemical compounds known as redox mediators are introduced into the system. fuelcellstore.commdpi.com
Methylene blue is a widely used mediator that shuttles electrons from the biological component to the anode. mdpi.comresearchgate.net In the anodic compartment, methylene blue accepts electrons from the biological catalyst (e.g., an enzyme or microorganism) and is reduced to its colorless form, leucomethylene blue. dtic.milresearchgate.net This mobile leucomethylene blue then diffuses to the anode surface, where it is re-oxidized back to methylene blue, releasing the electrons to the electrode and generating an electrical current. researchgate.net This process allows the fuel cell to produce electricity continuously as long as fuel is supplied. researchgate.net The effectiveness of methylene blue in this role is attributed to its suitable redox potential and its ability to undergo a reversible redox reaction. mdpi.comresearchgate.net
A specific application of this principle is found in BFCs that use hydrogen gas as fuel, catalyzed by the enzyme hydrogenase. In this system, methylene blue acts as an artificial electron carrier, linking the enzymatic oxidation of hydrogen to the anode. dtic.mildtic.mil The process simulates electron carrier systems found within living cells. dtic.mil
The anode reaction can be summarized as a two-step process. First, the hydrogenase enzyme catalyzes the transfer of electrons from molecular hydrogen (H₂) to methylene blue (MB), reducing it to leucomethylene blue (LMB). dtic.mil
Enzymatic Reduction: H₂ + Methylene Blue (oxidized) --(Hydrogenase)--> Leucomethylene Blue (reduced) + 2H⁺
Subsequently, the generated leucomethylene blue donates two electrons (2e⁻) to the anode, becoming re-oxidized to methylene blue. The regenerated methylene blue is then available to be reduced again by the hydrogenase, creating a continuous catalytic cycle. dtic.mil
Anode Oxidation: Leucomethylene Blue (reduced) --> Methylene Blue (oxidized) + 2H⁺ + 2e⁻
Research on this system has demonstrated its viability as an anode for a biochemical fuel cell. In one study, a fuel cell was constructed using a platinum black electrode as the anode and a phosphoric acid buffer (pH 7) containing methylene blue and a hydrogenase extract from E. coli. dtic.mil Hydrogen gas was continuously passed through this anolyte. The results showed a significantly greater discharge current when both hydrogenase and methylene blue were present, compared to control experiments with only the buffer or only methylene blue. dtic.mil
The following interactive data table summarizes the findings from an early study on the hydrogenase-methylene blue anode system.
Performance of a Hydrogenase-Methylene Blue Anode System
| Anolyte Composition | Observed Current Density (mA/cm²) | Reference |
|---|---|---|
| Phosphoric Acid Buffer (Control) | Minimal | dtic.mil |
| Methylene Blue in Buffer (Control) | Minimal | dtic.mil |
| Hydrogenase Extract in Buffer (Control) | Initial increase, then gradual decrease | dtic.mil |
| Hydrogenase Extract + Methylene Blue in Buffer | 0.16 | dtic.mildtic.mil |
This research confirmed that the combination of an enzyme (hydrogenase) and an organic redox compound (methylene blue) can effectively simulate the anode reaction of a cell, providing a basis for the application of similar systems in biochemical fuel cells. dtic.mil
Comparative Research with Methylene Blue Chemical Perspective
Distinct Redox Properties and Stability Profiles
The relationship between Leucomethylene Blue and Methylene (B1212753) Blue is a classic example of a reversible redox system, widely utilized in analytical chemistry as a redox indicator. wikipedia.orgresearchgate.net The conversion between the two forms is governed by the presence of oxidizing or reducing agents and the ambient conditions.
Methylene Blue (MB⁺), the oxidized form, is a blue-colored cation that can be reduced to the colorless, electrically neutral Leucomethylene Blue (LMB) by gaining one proton and two electrons. wikipedia.org This reversible reaction is the basis for the "blue bottle" experiment, where glucose reduces Methylene Blue to its colorless form, which is then re-oxidized to blue by shaking the container with oxygen. wikipedia.org The redox midpoint potential for this transformation is +0.01 V. wikipedia.org
Leucomethylene Blue is susceptible to autooxidation back to Methylene Blue, a process influenced by pH and the presence of dissolved oxygen. researchgate.net Studies have shown that under acidic conditions, the oxidation of Leucomethylene Blue is slow, whereas the reduction of Methylene Blue is fast. Leucomethylene Blue itself can exist in various protonated forms depending on the pH of the solution. researchgate.net In contrast, Methylene Blue is a positively charged cation over a wide pH range but becomes unstable under strongly basic conditions (pH > 10-11), where it can undergo slow demethylation. researchgate.net The stability of Leucomethylene Blue can be enhanced by creating derivatives, such as triisopropylsilyloxycarbonyl-leucomethylene blue (TIPSOCLMB), which is stable in the presence of air.
The redox cycling between Methylene Blue and Leucomethylene Blue is a key aspect of their chemical behavior. Various reducing agents, including glucose and L-ascorbic acid, can facilitate the conversion of Methylene Blue to Leucomethylene Blue. wikipedia.orgnih.gov Conversely, oxidizing agents, most notably dissolved oxygen, readily oxidize Leucomethylene Blue back to Methylene Blue. rsc.org This reactivity with oxygen highlights the inherent instability of Leucomethylene Blue in aerobic environments.
| Property | Methylene Blue | Leucomethylene Blue Dihydrobromide | Reference(s) |
| Oxidation State | Oxidized | Reduced | patsnap.com |
| Color | Blue | Colorless | wikipedia.org |
| Redox Midpoint Potential (E₀') | +0.01 V (for MB⁺/LMB couple) | +0.01 V (for MB⁺/LMB couple) | wikipedia.org |
| Stability in Air | Stable | Prone to oxidation | researchgate.net |
| Stability in Basic Conditions (pH > 10-11) | Unstable (undergoes demethylation) | More stable than Methylene Blue | researchgate.net |
Differential Spectroscopic Signatures
The most striking difference between Methylene Blue and Leucomethylene Blue is their appearance, which is a direct consequence of their distinct spectroscopic properties in the visible range. Methylene Blue exhibits a strong absorption maximum in the visible spectrum, typically between 660 and 670 nm, which is responsible for its intense blue color. researchgate.netresearchgate.net It also shows a less intense shoulder at around 610-640 nm and some absorption in the near-UV region (284-300 nm). researchgate.net
Upon reduction to Leucomethylene Blue, the absorption peak at ~660 nm completely disappears, rendering the compound colorless. researchgate.net This dramatic change in the absorption spectrum is a clear and easily measurable indicator of the redox state of the system.
Beyond UV-Vis spectroscopy, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. While Methylene Blue's paramagnetic nature can complicate NMR analysis, data for Leucomethylene Blue derivatives is available. For example, the ¹H NMR spectrum of a Leucomethylene Blue derivative in DMSO-d6 shows characteristic signals for the aromatic protons and the methyl groups. rsc.org Spectroelectrochemical methods, which combine spectroscopy with electrochemistry, have also been used to study the redox processes and compare the Raman spectra of Methylene Blue and Leucomethylene Blue. sciepub.com
| Spectroscopic Feature | Methylene Blue | Leucomethylene Blue Dihydrobromide | Reference(s) |
| Color | Blue | Colorless | wikipedia.org |
| Visible Absorption Maximum (λmax) | ~660-670 nm | No significant absorption in the visible range | researchgate.netresearchgate.net |
| Other UV-Vis Peaks | ~284-300 nm, shoulder at 610-640 nm | Absorbs in the UV region | researchgate.net |
| ¹H NMR (DMSO-d6) | Complex due to paramagnetism | Characteristic aromatic and methyl proton signals (for derivatives) | rsc.org |
Structural Basis for Divergent Chemical Reactivity
The fundamental reason for the stark differences in the properties of Methylene Blue and Leucomethylene Blue lies in their molecular structures. Methylene Blue is a planar, cationic molecule with an extended π-conjugated system that encompasses the three rings of the phenothiazine (B1677639) core. docbrown.info This extensive conjugation is the chromophore responsible for the absorption of light in the visible region, giving the molecule its characteristic blue color.
The reduction of Methylene Blue to Leucomethylene Blue involves the addition of a hydride ion (H⁻) and a proton (H⁺) to the central thiazine (B8601807) ring. This process disrupts the planarity and, more importantly, breaks the conjugation between the two benzene (B151609) rings. docbrown.info The resulting Leucomethylene Blue molecule is non-planar and lacks the extensive conjugated system of its oxidized counterpart. docbrown.info
This structural change has profound implications for the chemical reactivity of the two compounds. The extended conjugated system in Methylene Blue allows it to readily accept electrons, making it a good oxidizing agent. In contrast, the non-conjugated structure of Leucomethylene Blue, with its electron-rich nitrogen and sulfur atoms in the central ring, makes it an effective reducing agent, readily donating electrons to become re-oxidized to the stable, conjugated Methylene Blue form. patsnap.com The dihydrobromide salt of Leucomethylene Blue further influences its solubility and handling properties. ontosight.ai
The different electronic structures also explain their differing stability. The aromatic, conjugated system of Methylene Blue confers significant thermodynamic stability. The disruption of this aromaticity in Leucomethylene Blue makes it less stable and more reactive, particularly towards oxidizing agents that can restore the highly stable conjugated system of Methylene Blue.
Future Research Directions
Exploration of Novel Synthetic Pathways for Derivatization
The functionalization of the leucomethylene blue scaffold is a key area for future research, aiming to create a diverse library of derivatives with tailored properties. While the synthesis of methylene (B1212753) blue analogues often proceeds through the reduction to leucomethylene blue, direct and selective derivatization of LMB itself presents a promising, yet challenging, frontier. nih.gov
Future synthetic strategies are expected to focus on:
Direct C-H Functionalization: Developing methods for the direct attachment of functional groups to the aromatic rings of the leucomethylene blue core would provide a more atom-economical and efficient route to novel derivatives compared to traditional multi-step syntheses.
N-10 Position Modification: The nitrogen atom at the 10-position of the phenothiazine (B1677639) ring is a prime target for introducing a wide range of substituents. rsc.org Research into modifying this position on the leucomethylene blue structure could lead to compounds with altered solubility, electronic properties, and biological activity. For instance, the introduction of lipophilic chains at this position has been explored in methylene blue analogues to enhance their cellular uptake. nih.gov
Asymmetric Synthesis: The development of synthetic routes to asymmetrically substituted leucomethylene blue derivatives, where the two dimethylamino groups are different, could open up new possibilities for creating molecules with highly specific recognition or binding properties. nih.gov
Polymer Conjugation: The conjugation of leucomethylene blue to polymers is an emerging area. For example, the linkage to water-soluble polymers like polyethyleneimine has been investigated for methylene blue derivatives to improve their solubility and modulate their properties. nih.gov Applying similar strategies to leucomethylene blue could lead to new materials with unique characteristics.
A significant challenge in the synthesis of leucomethylene blue derivatives is their inherent sensitivity to oxidation. Therefore, the development of robust synthetic methodologies that can be performed under inert conditions is crucial for the successful isolation and characterization of these novel compounds.
Advanced Computational Chemistry for Mechanistic Elucidation
Computational chemistry offers a powerful toolkit to unravel the intricate mechanistic details of leucomethylene blue's reactivity and guide the design of new derivatives. Future computational studies are anticipated to provide deeper insights into several key areas:
Redox Properties and Reaction Mechanisms: Density Functional Theory (DFT) and other high-level quantum chemistry methods can be employed to model the oxidation of leucomethylene blue to methylene blue. acs.org These calculations can elucidate the step-by-step mechanism, identify key intermediates such as the semiquinone radical, and predict the influence of different substituents on the redox potential. nih.gov Understanding these fundamental processes is critical for optimizing its use in applications such as redox indicators and electrocatalysis. acs.org
Excited-State Dynamics: Time-dependent DFT (TD-DFT) and other excited-state computational methods can be used to investigate the photophysical properties of leucomethylene blue and its derivatives. chemrxiv.orgnih.gov This includes predicting their absorption and emission spectra, understanding the nature of their excited states, and exploring potential photochemical reaction pathways. Such studies are invaluable for the rational design of new fluorescent probes and photosensitizers.
Self-Assembly and Intermolecular Interactions: Computational modeling can be used to study the non-covalent interactions that govern the self-assembly of leucomethylene blue derivatives. acs.orgmdpi.comscilit.com By simulating the formation of dimers and larger aggregates, researchers can predict the most stable arrangements and understand the driving forces behind self-organization, which is crucial for the development of new materials with ordered structures. mdpi.comnih.gov
The following table summarizes key computational methods and their potential applications in studying leucomethylene blue dihydrobromide:
| Computational Method | Application in Leucomethylene Blue Research |
| Density Functional Theory (DFT) | Elucidation of redox mechanisms, prediction of redox potentials, and calculation of molecular geometries and vibrational frequencies. |
| Time-Dependent DFT (TD-DFT) | Investigation of electronic absorption and emission spectra, and analysis of excited-state properties for designing new probes. |
| Molecular Dynamics (MD) | Simulation of the self-assembly of leucomethylene blue derivatives in solution and their interaction with biological macromolecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the behavior of leucomethylene blue within complex environments, such as the active site of an enzyme or within a material matrix. |
These computational approaches, when combined with experimental data, will provide a comprehensive understanding of the structure-property relationships in leucomethylene blue systems.
Development of Next-Generation Chemical Probes and Materials
Building upon the existing use of leucomethylene blue as a fluorogenic probe, future research will focus on creating "next-generation" probes and materials with enhanced capabilities.
Multifunctional and Multi-analyte Probes: A significant advancement will be the development of probes based on the leucomethylene blue scaffold that can detect multiple analytes simultaneously or combine sensing with a therapeutic action. nih.govrsc.org For example, a single molecule could be designed to report on the levels of different reactive oxygen species (ROS) and reactive nitrogen species (RNS) through distinct fluorescent signals, providing a more comprehensive picture of cellular oxidative stress. rsc.orgd-nb.inforsc.org
Probes with Tunable Properties: The synthesis of a library of leucomethylene blue derivatives will enable the fine-tuning of their optical and chemical properties. This includes shifting the absorption and emission wavelengths to the near-infrared region for deeper tissue imaging and improving the selectivity and sensitivity of the probes for specific analytes. rsc.orgd-nb.info
Integration into Advanced Materials: Leucomethylene blue and its derivatives can be incorporated into various materials to create novel functional systems. For instance, their redox activity can be harnessed in the development of electrochromic materials that change color in response to an electrical potential. rsc.org Furthermore, the self-assembly properties of phenothiazine derivatives are being explored for the creation of ordered thin films for applications in electronics, such as in tin perovskite solar cells. rsc.org The reversible conversion between the colored methylene blue and colorless leucomethylene blue form is a key feature that can be exploited in these materials. rsc.org
The development of these advanced probes and materials will rely on a synergistic approach that combines innovative synthetic chemistry, detailed photophysical characterization, and a thorough understanding of the underlying chemical principles.
Integration into Complex Artificial Chemical Systems
A truly forward-looking area of research is the integration of leucomethylene blue dihydrobromide into complex artificial chemical systems that can perform sophisticated functions. The reversible redox chemistry and distinct color change associated with the leucomethylene blue/methylene blue pair make it an attractive component for such systems.
Molecular Switches and Logic Gates: The ability to switch leucomethylene blue between its colorless (reduced) and colored (oxidized) states using chemical or electrochemical stimuli forms the basis for its use as a molecular switch. rsc.orgnih.govnih.govdartmouth.eduuzh.ch Future research could focus on creating more complex systems where the state of the leucomethylene blue switch controls another molecular process, effectively creating a simple logic gate. For example, the oxidation of leucomethylene blue could trigger the release of a catalyst or a change in the conformation of a larger molecule.
Self-Assembling Systems with Emergent Properties: The self-assembly of designed leucomethylene blue derivatives could lead to the formation of supramolecular structures with emergent properties. acs.orgmdpi.comscilit.comnih.gov For instance, the assembly of chromophoric units could lead to materials with unique optical or electronic properties that are not present in the individual molecules. Researchers are exploring how to control the self-assembly process to create well-defined nanostructures with specific functions.
Artificial Signaling Cascades: Inspired by biological signaling pathways, researchers could design artificial systems where the redox state of leucomethylene blue acts as a signal to initiate a cascade of chemical reactions. nih.gov For example, the electrochemical reduction of methylene blue to leucomethylene blue could trigger a subsequent chemical transformation in a different part of the system, mimicking the flow of information in a biological network.
The realization of these complex artificial chemical systems will require a deep understanding of molecular design principles, supramolecular chemistry, and reaction kinetics. The unique properties of leucomethylene blue dihydrobromide make it a valuable building block for this exciting and rapidly developing field.
Q & A
Q. What is the redox behavior of Leucomethylene Blue (LMB) in biochemical systems, and how does it differ from Methylene Blue (MB)?
LMB is the reduced, colorless form of MB, forming a reversible redox couple. The interconversion between MB and LMB involves electron transfer, with MB acting as an oxidizing agent and LMB as a reducing agent. This redox cycling is critical in applications such as antimalarial mechanisms, where MB consumes NADPH and oxygen, disrupting pathogen metabolism . Spectroelectrochemical methods (e.g., cyclic voltammetry coupled with Raman spectroscopy) are used to study this behavior, revealing structural changes during reduction (e.g., loss of aromaticity in MB’s thiazine ring) .
Q. How is LMB utilized in quantifying carboxyl groups or reactive oxygen species (ROS) in analytical chemistry?
LMB’s redox sensitivity enables its use in colorimetric assays. For example, carboxyl group quantification relies on LMB’s reduction of MB in the presence of carboxylated materials, monitored via UV-Vis spectrophotometry at 664 nm . Similarly, ROS detection exploits LMB’s oxidation back to MB, with absorbance changes correlating to ROS levels . Standard protocols recommend controlling pH and ionic strength to minimize interference .
Q. What role does LMB play in neurodegenerative disease research, particularly Alzheimer’s?
LMB (as TRx0237 mesylate) is a second-generation tau protein aggregation inhibitor (Ki = 0.12 μM). In vitro studies demonstrate its ability to disrupt paired helical filaments (PHFs) from Alzheimer’s patient brain tissues at 0.16 μM . Methodologically, tau aggregation assays combine thioflavin-T fluorescence with transmission electron microscopy to validate LMB’s efficacy .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for studying LMB-MB redox dynamics in heterogeneous media?
Redox kinetics are highly solvent-dependent. For instance, in sulfuric acid, LMB oxidation rates (k-6) correlate with solvent polarity and proton dissociation, while methanol/ethanol mixtures alter electron transfer efficiency . Advanced approaches include:
- Variable Solvent Screening : Test media with varying dielectric constants (e.g., water vs. ethanol) to assess charge dispersion effects.
- Electrochemical Titration : Use cyclic voltammetry to determine redox potentials under controlled pH and ionic strength .
- Kinetic Isotope Effects : Compare H2O vs. D2O to probe proton-coupled electron transfer mechanisms .
Q. What experimental discrepancies exist in LMB’s role in antimalarial redox cycling, and how can they be resolved?
While MB (and by extension LMB) synergizes with artemisinins by depleting NADPH, conflicting data arise on whether LMB directly oxidizes dihydroflavins or acts via H2O2 generation . Resolving this requires:
- Competitive Inhibition Assays : Compare LMB’s activity in flavin-enriched vs. flavin-depleted parasite models.
- ROS Scavenger Controls : Use catalase or superoxide dismutase to isolate H2O2 contributions .
- Single-Crystal X-ray Diffraction : Characterize LMB-flavin co-crystals to identify binding motifs .
Q. How does LMB interact with G6PD-deficient systems, and what methodological safeguards are necessary?
In G6PD-deficient models, LMB’s therapeutic utility is limited due to insufficient NADPH for MB reduction, leading to oxidative hemolysis . Key safeguards include:
- Pre-Screening : Use G6PD activity assays (e.g., fluorescent spot test) before administering LMB.
- Dose Titration : Start with sub-micromolar LMB concentrations and monitor methemoglobin reductase activity .
- Alternative Reductants : Test NADPH-independent reductants (e.g., cysteine) to bypass G6PD dependency .
Q. What methodological challenges arise in distinguishing LMB’s catalytic vs. adsorptive roles in dye degradation studies?
LMB’s role in dye degradation (e.g., MB to LMB via zero-valent iron) is often conflated with adsorption. To decouple these:
- Control Experiments : Compare degradation rates in LMB-free systems (e.g., using activated carbon alone) .
- XPS Analysis : Verify Fe<sup>0</sup> oxidation to Fe<sup>2+</sup>/Fe<sup>3+</sup> as evidence of electron transfer .
- LC-MS Monitoring : Track intermediate formation (e.g., azure derivatives) to confirm reductive pathways .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on LMB’s efficacy in tau aggregation inhibition across in vitro vs. in vivo models?
While in vitro studies show LMB disrupts PHFs at 0.16 μM, in vivo results vary due to blood-brain barrier permeability and metabolic clearance . Mitigation strategies include:
Q. Why do LMB-mediated redox assays yield inconsistent results in carboxyl group quantification?
Discrepancies arise from competing reactions (e.g., MB adsorption onto graphene oxide) or pH-dependent LMB stability. Standardization steps:
- Pre-Adsorption Blocking : Treat samples with non-ionic surfactants (e.g., Triton X-100) to minimize nonspecific binding .
- Buffer Optimization : Use phosphate buffers (pH 6–7) to stabilize LMB .
Methodological Recommendations
- Spectroelectrochemistry : Combine Raman spectroscopy with cyclic voltammetry to correlate structural and redox changes .
- High-Throughput Screening : Use microplate readers for rapid LMB-MB redox cycling assays in drug discovery .
- Computational Modeling : Apply DFT calculations to predict LMB’s electron affinity in diverse solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
